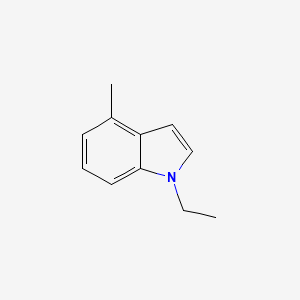

1H-Indole, 1-ethyl-4-methyl-

Description

Significance of Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is recognized as a "privileged structure" in drug discovery. eurekaselect.com This designation stems from its recurrence as a core component in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. eurekaselect.commdpi.com Its versatility allows it to serve as a foundational template for designing new drugs targeting diverse biological pathways. mdpi.comnih.gov

The journey of indole chemistry began in the 19th century, intrinsically linked to the study of the dye indigo. wikipedia.orgpcbiochemres.com In a pivotal development, Adolf von Baeyer first synthesized indole in 1866 by reducing oxindole (B195798) with zinc dust, and he proposed its chemical structure in 1869. wikipedia.orgpcbiochemres.com For the remainder of the century, certain indole derivatives were primarily valued as dyestuffs. wikipedia.org

A significant shift occurred in the 1930s when the indole nucleus was identified in crucial biological molecules, including the essential amino acid tryptophan and plant hormones known as auxins. eurekaselect.comwikipedia.org This discovery catalyzed a surge in research, revealing the indole structure in a vast family of alkaloids with potent pharmacological effects. bohrium.comwikipedia.org

The development of robust synthetic methodologies was crucial to the evolution of the field. Key among these are:

The Fischer Indole Synthesis (1883): Developed by Emil Fischer, this remains one of the most reliable and widely used methods for creating substituted indoles from phenylhydrazines and carbonyl compounds. wikipedia.orgcreative-proteomics.com

The Leimgruber-Batcho Indole Synthesis (1976): This high-yielding method for producing substituted indoles has become particularly popular within the pharmaceutical industry for its efficiency in generating specifically designed drug candidates. wikipedia.org

These and other synthetic advancements have facilitated the exploration and production of a vast library of indole derivatives, cementing indole's role as a central scaffold in modern chemistry. creative-proteomics.comirjmets.com

Table 1: Comparison of Selected Indole Synthesis Methods

| Synthesis Method | Year Developed | Precursors | Key Features |

|---|---|---|---|

| Baeyer-Emmerling | 1869 | o-Nitrocinnamic acid | An early method involving the reduction of the nitro group and cyclization. pcbiochemres.com |

| Fischer | 1883 | Phenylhydrazine and an aldehyde or ketone | Highly versatile and widely used for 2- and/or 3-substituted indoles. wikipedia.orgirjmets.com |

| Bischler-Mohlau | 1892 | α-Haloketone and an aniline | Involves condensation under basic conditions to form substituted indoles. irjmets.com |

| Leimgruber-Batcho | 1976 | o-Nitrotoluene derivative | A two-step, high-yield process, popular in the pharmaceutical industry. wikipedia.org |

Substituted indoles are fundamental tools in the exploration of modern chemical space for drug discovery and materials science. mdpi.comrsc.org The indole core serves as a versatile scaffold upon which various functional groups can be installed, leading to compounds with fine-tuned electronic, steric, and physicochemical properties. mdpi.comnih.gov This structural diversity allows indole derivatives to interact with a wide spectrum of biological targets, including enzymes, receptors, and nucleic acids. eurekaselect.com

The strategic functionalization of the indole ring is a key focus of contemporary research. For instance, modifications at the C-3 position can create versatile synthetic platforms for further chemical transformations. mdpi.com Similarly, substitutions on the nitrogen atom and the benzene portion of the ring system are common strategies to modulate biological activity and pharmacokinetic properties. acs.org Researchers utilize techniques like multi-component reactions (MCRs) to rapidly generate libraries of structurally complex and diverse indole-fused heterocycles, significantly expanding the accessible chemical space for screening and discovery. rsc.org This systematic exploration is crucial for identifying novel therapeutic agents for cancer, infectious diseases, inflammation, and neurological disorders. mdpi.comnumberanalytics.com

Research Rationale for 1H-Indole, 1-ethyl-4-methyl-

While extensive research literature may not focus exclusively on 1H-Indole, 1-ethyl-4-methyl-, its importance can be understood by examining its structural features and its place within the broader context of indole analog studies. The rationale for its synthesis and study is rooted in the systematic approach of medicinal chemistry to explore structure-activity relationships (SAR).

The structure of 1H-Indole, 1-ethyl-4-methyl- is defined by two key substitutions on the parent indole scaffold: an ethyl group at the N1 position and a methyl group at the C4 position. Each of these modifications is a deliberate design choice in the context of chemical research.

N1-Substitution: Alkylation at the indole nitrogen, such as the ethyl group in this compound, is a common strategy in medicinal chemistry. It removes the N-H proton, which can act as a hydrogen bond donor. This modification can significantly impact a molecule's binding affinity to biological targets, as well as improve its solubility and metabolic stability. acs.org For example, in a study of indole-2-carboxamides, N-methylation was shown to restore biological potency, potentially by influencing the compound's spatial orientation. acs.org

C4-Substitution: Substitution on the benzene ring of the indole nucleus is critical for tuning the electronic properties and steric profile of the molecule. The methyl group at the C4 position is a small, electron-donating group. Research on other indole series has demonstrated that such groups at this position can be favorable for biological activity. For instance, a study on anti-Trypanosoma cruzi agents found that small, aliphatic, electron-donating groups at the C4 position resulted in compounds with good potency. acs.org

1H-Indole, 1-ethyl-4-methyl- is a valuable member of homologous and analogous series of compounds used in research.

Homologs: This compound is a homolog of other N-alkyl-4-methylindoles, such as 1,4-dimethylindole or 1-propyl-4-methylindole. By synthesizing and testing a series of such homologs, where the N-alkyl chain is systematically lengthened or shortened, researchers can determine the optimal size and lipophilicity at this position for a desired biological effect. Such homologous series are also relevant in regulatory contexts, as seen in legislation concerning controlled substances where "homologues" of certain psychoactive indoles are explicitly included. wvlegislature.gov

Analogs: It is also an analog of other N-ethyl indoles, such as 1-ethyl-5-methylindole or 1-ethyl-6-methylindole. Comparing the activity of these positional isomers allows chemists to map the specific regions of a target receptor or enzyme that are sensitive to steric bulk or electronic changes. The systematic screening of multiple substrates and analogs is a powerful approach to select for both high activity and broad applicability in catalysis and drug discovery. researchgate.net

In essence, 1H-Indole, 1-ethyl-4-methyl- serves as a molecular probe. Its synthesis and characterization contribute to the collective knowledge base, allowing for the development of predictive models for how indole derivatives interact with biological systems and paving the way for the rational design of more effective and specific chemical agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-ethyl-4-methylindole |

InChI |

InChI=1S/C11H13N/c1-3-12-8-7-10-9(2)5-4-6-11(10)12/h4-8H,3H2,1-2H3 |

InChI Key |

KGYWNFIJXJVHIL-UHFFFAOYSA-N |

SMILES |

CCN1C=CC2=C(C=CC=C21)C |

Canonical SMILES |

CCN1C=CC2=C(C=CC=C21)C |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 1 Ethyl 4 Methyl and Its Derivatives

Direct Synthesis Approaches for the 1H-Indole, 1-ethyl-4-methyl- Core

The formation of the fundamental indole (B1671886) structure of 1-ethyl-4-methyl-1H-indole can be achieved through several direct synthetic routes. These methods focus on constructing the bicyclic ring system from acyclic or simpler cyclic precursors.

Classical Indole Synthesis Adaptations (e.g., Fischer Indole Synthesis Modifications)

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgtestbook.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). byjus.com

To synthesize 1H-Indole, 1-ethyl-4-methyl-, a modification of the Fischer indole synthesis would be employed. The logical starting materials would be 1-ethyl-1-(m-tolyl)hydrazine (B1371612) and an acetaldehyde (B116499) equivalent. The reaction proceeds by first forming the corresponding hydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

Reaction Scheme:

Step 1: Hydrazone Formation: 1-ethyl-1-(m-tolyl)hydrazine reacts with acetaldehyde.

Step 2: Cyclization: The resulting hydrazone is treated with an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), and heated. wikipedia.orgtestbook.comalfa-chemistry.com This induces the key researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization.

Step 3: Aromatization: The intermediate loses a molecule of ammonia to form the stable, aromatic 1-ethyl-4-methyl-1H-indole. wikipedia.org

The choice of acid catalyst and reaction conditions can be crucial for optimizing the yield and minimizing side products. thermofisher.com The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. byjus.com

Modern Catalytic Approaches for Core Structure Formation (e.g., Cu(I)-catalyzed 1,3 dipolar cycloaddition)

Modern organic synthesis has introduced a variety of metal-catalyzed reactions for indole formation, often providing milder conditions and broader functional group tolerance than classical methods. Copper-catalyzed reactions, in particular, have proven effective for constructing the indole core.

A plausible modern approach for synthesizing substituted indoles is the copper(I)-catalyzed tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. organic-chemistry.orgacs.org This strategy can assemble multisubstituted indoles from readily available aryl iodides and enamines. acs.org For the synthesis of 1-ethyl-4-methyl-1H-indole, this would involve the reaction of an appropriately substituted enamine with 1-iodo-3-methylbenzene, catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a specific ligand like Johnphos. organic-chemistry.org The reaction is typically conducted at elevated temperatures in a polar aprotic solvent like DMSO. acs.org

Other copper-catalyzed methods include the cyclization of 2-alkenylanilines or the reaction of 2-alkynylanilines with various reagents. researchgate.netmdpi.com These reactions proceed through different mechanisms but highlight the versatility of copper catalysts in forming the indole ring system. mdpi.com While a specific copper-catalyzed 1,3-dipolar cycloaddition for 1-ethyl-4-methyl-1H-indole is not prominently documented, the principles of copper catalysis are broadly applicable to indole synthesis. researchgate.net

Synthesis of Advanced 1H-Indole, 1-ethyl-4-methyl- Derivatives

Once the 1-ethyl-4-methyl-1H-indole core is established, or starting from a related indole precursor, a multitude of derivatives can be prepared through various functionalization strategies.

N-Alkylation Strategies for 1H-Indole Scaffolds

A common and direct route to 1-ethyl-4-methyl-1H-indole is the N-alkylation of the 4-methyl-1H-indole precursor. This reaction involves the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on an ethylating agent.

A particularly straightforward method employs aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) as the reaction medium. nih.gov This approach is advantageous due to the use of readily available and less hazardous reagents. The reaction proceeds by generating the indolide anion with KOH, which then reacts with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the N-ethylated product. This method has been successfully used for the alkylation of ethyl indol-2-carboxylate, demonstrating its utility. nih.govsemanticscholar.org

The choice of base and solvent significantly influences the reaction's efficiency and regioselectivity (N- vs. C-alkylation). Stronger bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) are also highly effective for generating the indolide anion for subsequent alkylation. nih.gov

| Base | Solvent | Ethylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Aqueous KOH | Acetone | Ethyl Halide | Uses common, less hazardous reagents; can proceed without anhydrous conditions. | nih.gov |

| Sodium Hydride (NaH) | DMF | Ethyl Halide | Strong base ensures complete deprotonation, leading to high yields. Requires anhydrous conditions. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | Ethyl Halide | Milder base, suitable for substrates with base-sensitive functional groups. |

Regioselective Functionalization at Indole Ring Positions (C2, C3, C4, C5, C6, C7)

The indole ring exhibits distinct regions of reactivity, allowing for regioselective functionalization. For 1-ethyl-4-methyl-1H-indole, the primary sites for electrophilic substitution are the C3 and C2 positions of the pyrrole (B145914) ring.

C3-Functionalization: The C3 position is the most electron-rich and nucleophilic site, making it the preferred location for electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction, Friedel-Crafts acylation). researchgate.net A wide variety of 3-substituted derivatives can be synthesized through reactions with aldehydes, ketones, and other electrophiles, often catalyzed by acids. researchgate.net

C2-Functionalization: While less reactive to electrophiles than C3, the C2 position can be functionalized through methods like directed ortho-metalation. This typically involves deprotonation at C2 with a strong base (e.g., n-butyllithium), often facilitated by a directing group on the indole nitrogen, followed by quenching with an electrophile.

Benzene (B151609) Ring Functionalization (C4, C5, C6, C7): Functionalizing the carbocyclic ring of an existing indole is more challenging due to its lower reactivity compared to the pyrrole moiety. However, transition metal-catalyzed C-H activation has emerged as a powerful tool. For instance, rhodium-catalyzed methods have been developed for the direct functionalization at the C4 position of unprotected indoles. acs.org The existing methyl group at C4 in the target compound would direct further substitution, likely to the C5 or C7 positions, depending on the reaction conditions and directing groups.

The electronic properties of the N-ethyl and C4-methyl groups will influence the reactivity and regioselectivity of these functionalization reactions. core.ac.uk

Multicomponent Reaction Protocols for Complex Analogs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. nih.gov Indoles are excellent substrates for MCRs, typically reacting at the nucleophilic C3 position. nih.gov

To generate complex analogs of 1-ethyl-4-methyl-1H-indole, a derivative such as 1-ethyl-4-methyl-1H-indole-3-carbaldehyde could serve as a key starting material. This aldehyde can participate in various MCRs:

One-pot, three-component reactions: There are numerous examples of indole-3-carbaldehydes reacting with an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and another component (such as dimedone, barbituric acid, or anilines) to rapidly construct complex heterocyclic systems. nih.govrsc.orgresearchgate.net For example, the reaction of an indole-3-carbaldehyde, aniline, and benzil, catalyzed by Zn²⁺, can yield mono- and bis-indolylimidazole derivatives. nih.gov

Ugi and Petasis Reactions: The Ugi four-component reaction (Ugi-4CR) and the Petasis boronic acid-Mannich reaction are other powerful MCRs. In a Petasis-type reaction, an N-substituted indole can act as the amine component, reacting with an aldehyde (like glyoxylic acid) and a boronic acid to form α-amino acid derivatives. acs.org

These MCR protocols offer a modular and atom-economical approach to rapidly generate libraries of structurally diverse and complex molecules built upon the 1-ethyl-4-methyl-1H-indole scaffold. nih.gov

Stereoselective Synthesis of Chiral 1H-Indole, 1-ethyl-4-methyl- Derivatives

The introduction of chirality into derivatives of 1H-Indole, 1-ethyl-4-methyl- can be achieved through various modern synthetic strategies. While specific examples for this exact substrate are not extensively documented, a wealth of research on the stereoselective synthesis of N-alkyl and 4-substituted indoles provides a strong foundation for predicting successful approaches. The primary methods for achieving enantiocontrol in the functionalization of the indole nucleus include catalytic asymmetric Friedel-Crafts reactions, organocatalytic alkylations, and transition metal-catalyzed C-H functionalization.

Catalytic Asymmetric Friedel-Crafts Alkylation

The catalytic asymmetric Friedel-Crafts reaction is a powerful tool for the formation of a new stereocenter at the C3 position of the indole ring. nih.gov This reaction typically involves the use of a chiral Lewis acid or a chiral Brønsted acid to activate an electrophile, which then reacts with the nucleophilic indole. For N-alkylated indoles, this reaction proceeds exclusively at the C3 position.

The use of chiral aziridine-phosphine ligands in copper(I)-catalyzed Friedel-Crafts alkylation of indoles with electrophiles like β-nitrostyrenes has been shown to provide the corresponding products in good yields and with high enantioselectivity. mdpi.com It is anticipated that 1H-Indole, 1-ethyl-4-methyl- would be a suitable substrate for this transformation, yielding the C3-alkylated product with a high degree of stereocontrol. The ethyl group at the N1 position and the methyl group at the C4 position are not expected to interfere with the catalytic cycle.

| Catalyst System | Electrophile | Indole Substrate | Yield (%) | ee (%) |

| (CuOTf)₂·C₆H₆ / Chiral Aziridine-Phosphine | β-Nitrostyrene | Indole | ~80 | ~80 |

| (CuOTf)₂·C₆H₆ / Chiral Aziridine-Phosphine | β-Nitrostyrene | 5-Bromoindole | 88 | 92 |

Organocatalytic Enantioselective Alkylation

Organocatalysis offers a metal-free alternative for the stereoselective functionalization of indoles. Chiral amines, particularly those based on the imidazolidinone framework, have been successfully employed in the enantioselective alkylation of indoles with α,β-unsaturated aldehydes. nih.gov Research in this area has demonstrated that alkyl and alkoxy substituents at the C4-position of the indole have minimal impact on the reaction's selectivity. nih.gov This suggests that 1H-Indole, 1-ethyl-4-methyl- would react efficiently and stereoselectively under these conditions.

The proposed mechanism involves the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. The indole then attacks the β-position of the iminium ion in a stereocontrolled manner, dictated by the steric environment of the catalyst.

| Catalyst | Electrophile | Indole Substrate | Yield (%) | ee (%) |

| Chiral Imidazolidinone | Crotonaldehyde | N-Methylindole | 81 | 92 |

| Chiral Imidazolidinone | Crotonaldehyde | 4-Methoxyindole | >90 | 94 |

Transition Metal-Catalyzed Enantioselective C-H Functionalization

Direct enantioselective C-H functionalization of the indole nucleus represents a highly atom-economical approach to chiral indole derivatives. Nickel-catalyzed enantioselective C-H functionalization using bulky chiral N-heterocyclic carbene (NHC) ligands has been developed for the synthesis of valuable tetrahydropyridoindoles. researchgate.net While this methodology has been primarily demonstrated for C2-H functionalization, the principles of using chiral ligands to control the stereochemistry of C-H activation and subsequent bond formation are broadly applicable. The development of catalyst systems that can selectively functionalize the C2 or C3 position of 1,4-disubstituted indoles in an enantioselective manner is an active area of research.

Enzymatic Approaches

Biocatalysis presents a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as Pictet-Spenglerases have been shown to catalyze the cyclization of tryptamine (B22526) derivatives to form chiral β-carbolines. Notably, the microbial Pictet-Spenglerase McbB has demonstrated activity with 4-methyl-substituted indole substrates. This opens the possibility of using engineered enzymes for the stereoselective synthesis of more complex chiral derivatives of 1H-Indole, 1-ethyl-4-methyl- through biocatalytic Pictet-Spengler reactions or other enzymatic transformations.

Reactivity and Mechanistic Investigations of 1h Indole, 1 Ethyl 4 Methyl

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The delocalization of the nitrogen lone pair electrons into the pyrrole (B145914) ring significantly increases the electron density, particularly at the C3 position.

Electrophilic aromatic substitution (SEAr) on the indole nucleus preferentially occurs at the C3 position. bhu.ac.in This regioselectivity is governed by the relative stability of the cationic intermediate (the σ-complex or arenium ion) formed upon attack by an electrophile. Attack at C3 results in a carbocation that is stabilized by delocalization of the nitrogen's lone pair without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.instackexchange.com In contrast, attack at the C2 position would require the disruption of the benzene ring's aromatic sextet to achieve similar stabilization from the nitrogen atom. bhu.ac.in

In 1H-Indole, 1-ethyl-4-methyl-, the substituents further influence this inherent reactivity:

N-ethyl group: The ethyl group at the N1 position is an electron-donating group (EDG) through induction. It enhances the electron density of the pyrrole ring, further activating it towards electrophilic attack compared to an N-unsubstituted indole. It also sterically hinders attack at the N1 and C2 positions.

C4-methyl group: The methyl group at the C4 position is also an EDG, activating the benzene portion of the indole. However, the pyrrole ring remains the most electron-rich and reactive part of the molecule.

Therefore, for 1-ethyl-4-methyl-1H-indole, electrophilic substitution is strongly directed to the C3 position. Should the C3 position be blocked, substitution may occur at other positions, with C2 and C6 being potential, though less favored, sites. bhu.ac.in In the context of intramolecular cyclization reactions involving a tether at the C4 position, a competition between ring closure at C3 and C5 can be observed. Generally, the formation of a six-membered or larger ring favors cyclization at the more nucleophilic C3 position. beilstein-journals.org

Table 1: Predicted Regioselectivity of Electrophilic Attack on 1-ethyl-4-methyl-1H-indole

| Position of Attack | Relative Stability of Intermediate | Governing Factors | Predicted Outcome |

| C3 | Highest | Nitrogen lone-pair stabilization; Benzene aromaticity retained. stackexchange.com | Major Product |

| C2 | Moderate | Nitrogen stabilization disrupts benzene aromaticity. bhu.ac.in | Minor Product (if C3 is blocked) |

| C5, C7 (Benzene ring) | Lower | Less activation compared to the pyrrole ring. | Minor Products |

| C6 (Benzene ring) | Low | Less activated than C5/C7. | Very Minor/No Product |

Formylation is a key functionalization reaction for indoles, introducing a versatile aldehyde group. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic and effective method for the C3-formylation of electron-rich indoles. Subjecting 1-ethyl-4-methyl-1H-indole to these conditions would be expected to produce 1-ethyl-4-methyl-1H-indole-3-carbaldehyde in high yield.

Recent advancements have led to the development of more sustainable and milder formylation protocols. Photocatalytic methods, in particular, have gained significant attention. A notable example is the red-light mediated C3-formylation of indoles. rsc.orgrsc.org This method utilizes a helical carbenium ion as a photoredox catalyst and 2,2-dimethoxy-N,N-dimethylethanamine as the formylating source under ambient conditions. rsc.org Such low-energy visible-light-promoted reactions offer advantages like high penetration depth, reduced health risks, and broad substrate scope, making them applicable to substituted indoles. rsc.orgrsc.orgacs.orgorganic-chemistry.org

Table 2: Comparison of Formylation Methods for Indoles

| Method | Reagents | Typical Conditions | Position | Reference |

| Vilsmeier-Haack | POCl₃, DMF | 0°C to RT | C3 | |

| Red-Light Photoredox | Helical carbenium ion catalyst, 2,2-dimethoxy-N,N-dimethylethanamine, KI | Red LED (λ = 640 nm), ACN, RT | C3 | rsc.org |

| Eosin Y Photoredox | Eosin Y, TMEDA, KI | Blue LED, ACN/H₂O, RT, Air | C3 | organic-chemistry.org |

| Boron-Catalyzed | BF₃·OEt₂, Trimethyl orthoformate (TMOF) | Varies | C3 (and others) | acs.org |

Nucleophilic Reactions and Annulation Strategies (e.g., Condensation with active methylene (B1212753) compounds)

The electron-rich nature of the indole nucleus makes it generally unreactive towards nucleophiles. Nucleophilic reactions typically require the presence of strong electron-withdrawing groups on the ring or proceed via an initial modification. For N-substituted indoles like 1-ethyl-4-methyl-1H-indole, C-metallation (e.g., lithiation with butyl lithium) can occur, usually at the C2 position, to generate a nucleophilic species that can react with electrophiles. bhu.ac.in

Annulation strategies are powerful methods for constructing fused-ring systems. These often involve a sequence of reactions where the indole acts as a nucleophile. A common strategy involves the condensation of a C3-functionalized indole with a suitable partner. For example, 1-ethyl-4-methyl-1H-indole-3-carbaldehyde, obtained from formylation, can serve as an electrophilic precursor for annulation. It can undergo Knoevenagel condensation with active methylene compounds such as malononitrile (B47326), cyanoacetates, or pyrazolones. This condensation forms a new carbon-carbon double bond, which can be followed by an intramolecular cyclization to build a new ring fused to the indole core. This approach is central to the synthesis of various carbo- and heterocyclic systems. beilstein-journals.org

Oxidation and Reduction Pathways

The indole ring can be selectively reduced in either the heterocyclic or the carbocyclic ring, depending on the reaction conditions. bhu.ac.in

Reduction of the Pyrrole Ring: The C2-C3 double bond of the pyrrole moiety can be reduced under acidic conditions. Reagents such as sodium cyanoborohydride in acetic acid or zinc in hydrochloric acid would convert 1-ethyl-4-methyl-1H-indole into the corresponding indoline, 1-ethyl-4-methyl-2,3-dihydro-1H-indole. bhu.ac.in Catalytic hydrogenation can also achieve this transformation, although over-reduction of the benzene ring is possible under harsh conditions. acs.org

Reduction of the Benzene Ring: The carbocyclic ring can be reduced using dissolving metal reductions, such as lithium or sodium in liquid ammonia (B1221849) (Birch reduction). This would yield the 4,7-dihydroindole derivative. bhu.ac.in

Oxidation of the indole nucleus often targets the electron-rich C2-C3 double bond. Strong oxidizing agents like ozone or sodium periodate (B1199274) can lead to oxidative cleavage of this bond, resulting in the formation of a 2-acylaminobenzaldehyde derivative. bhu.ac.in Milder, controlled oxidation can yield oxindoles or other oxidized indole species.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocycles, including indoles. thermofisher.com Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds, typically at a halogenated or triflated position on the indole ring. researchgate.netmdpi.com

For 1-ethyl-4-methyl-1H-indole, these reactions would require prior halogenation (e.g., bromination or iodination). Given the directing effects, halogenation would likely occur at C3, or at positions on the benzene ring (C5 or C7) under different conditions. A hypothetical 3-bromo-1-ethyl-4-methyl-1H-indole could then be coupled with a variety of partners:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst to introduce an aryl or vinyl group.

Heck Coupling: Reaction with an alkene (H₂C=CHR) to form a C3-alkenylated indole.

Sonogashira Coupling: Reaction with a terminal alkyne (H-C≡C-R) to yield a C3-alkynylated product.

More recent developments focus on the direct C-H activation and functionalization of indoles, bypassing the need for pre-functionalization with a halogen. pkusz.edu.cn These methods offer a more atom-economical route to complex indole derivatives.

Reaction Kinetics and Thermodynamic Studies

The regioselectivity of electrophilic substitution on indoles is a result of both kinetic and thermodynamic control. The reaction pathway proceeds through the formation of the most stable cationic intermediate, which dictates the structure of the final product. uni-muenchen.de

Kinetic Control: The activation energy for the attack at the C3 position is lower than for attack at any other position. This is because the transition state leading to the C3-σ-complex benefits from early stabilization by the nitrogen atom without disrupting the benzene ring's aromaticity.

Thermodynamic Control: The intermediate formed by electrophilic attack at C3 is thermodynamically the most stable cation. bhu.ac.instackexchange.com The positive charge is effectively delocalized over the nitrogen and C2 atoms, while the integrity of the benzenoid system is maintained. Protonation studies have confirmed that the 3H-indolium cation is the most stable species. stackexchange.com

The presence of the N-ethyl and C4-methyl groups in 1H-Indole, 1-ethyl-4-methyl- further lowers the activation energy for C3 attack due to their electron-donating nature, enhancing the reaction rate compared to unsubstituted indole.

Theoretical and Computational Investigations of 1h Indole, 1 Ethyl 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for elucidating the intrinsic properties of 1H-Indole, 1-ethyl-4-methyl-. These calculations provide a detailed description of the molecule's electronic structure and geometry.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 1H-Indole, 1-ethyl-4-methyl-, this is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The optimization process alters the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is reached.

The electronic structure of the optimized geometry reveals the distribution of electrons within the molecule. Key parameters derived from this analysis include the total energy, dipole moment, and Mulliken atomic charges. The indole (B1671886) ring, being an aromatic system, exhibits a delocalized π-electron cloud, which is subtly influenced by the electron-donating nature of the ethyl group at the N1 position and the methyl group at the C4 position. This substitution pattern affects the electron density across the bicyclic core, influencing the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for 1H-Indole, 1-ethyl-4-methyl- This data is illustrative and based on typical values for similar indole derivatives calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C2-C3 | 1.38 |

| N1-C2 | 1.39 | |

| N1-C8 | 1.40 | |

| C4-C9 | 1.51 | |

| N1-C10 | 1.47 | |

| **Bond Angles (°) ** | C2-N1-C8 | 108.5 |

| N1-C2-C3 | 110.2 | |

| C3-C4-C5 | 120.5 | |

| C3-C4-C9 | 121.0 | |

| Dihedral Angles (°) | C8-N1-C2-C3 | 0.5 |

| C2-N1-C10-C11 | 85.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 1H-Indole, 1-ethyl-4-methyl-, the HOMO is typically localized over the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO is also distributed over the aromatic system. The ethyl and methyl substituents can raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted indole. This has implications for its reactivity in electrophilic aromatic substitution reactions.

Table 2: Calculated FMO Properties of 1H-Indole, 1-ethyl-4-methyl- Illustrative data calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Quantum chemical calculations can accurately predict various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to a standard reference like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. For 1H-Indole, 1-ethyl-4-methyl-, the characteristic π-π* transitions of the indole chromophore are expected to be the most prominent features.

Table 3: Predicted Spectroscopic Data for 1H-Indole, 1-ethyl-4-methyl- Illustrative data based on theoretical calculations.

| Spectrum | Peak/Shift | Predicted Value |

| ¹H NMR | H2 (proton on C2) | δ 7.10 ppm |

| H3 (proton on C3) | δ 6.55 ppm | |

| CH₃ (methyl) | δ 2.50 ppm | |

| ¹³C NMR | C2 | δ 125.0 ppm |

| C3 | δ 102.0 ppm | |

| C4 | δ 130.5 ppm | |

| UV-Vis | λmax 1 | 285 nm |

| λmax 2 | 220 nm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the influence of the environment on molecular structure and dynamics.

For 1H-Indole, 1-ethyl-4-methyl-, a key area of conformational flexibility involves the rotation of the ethyl group attached to the nitrogen atom. MD simulations can explore the different orientations (conformers) of this ethyl group relative to the indole plane. By systematically rotating the Cα-N1 bond and calculating the potential energy at each step, a rotational energy profile can be constructed. This profile reveals the energy barriers between different stable conformations (e.g., syn-periplanar vs. anti-periplanar arrangements of the terminal methyl group of the ethyl chain relative to the C2 position of the indole ring). These barriers provide insight into the flexibility of the molecule and the rates of interconversion between different conformers at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Theoretical and computational chemistry provides powerful tools for understanding the relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. For derivatives of 1H-Indole, 1-ethyl-4-methyl-, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are instrumental in rational drug design and development. japsonline.com These in silico methods build mathematical models that correlate a compound's structural features with its activities, enabling the prediction of properties for novel, unsynthesized analogs. researchgate.netsemanticscholar.org

Computational Descriptors for 1H-Indole, 1-ethyl-4-methyl- Analogs

The foundation of any QSAR or QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For analogs of 1H-Indole, 1-ethyl-4-methyl-, a variety of descriptors are employed to capture the electronic, steric, geometric, and energetic characteristics that govern their interactions with biological targets or determine their physical properties. semanticscholar.org

QSAR analyses on indole derivatives have revealed that parameters such as polarization, dipole moment, lipophilicity, and various energy parameters significantly influence biological activity. semanticscholar.org For instance, in studies of antioxidant activity, it was found that the activity increases as lipophilicity, polarization, molecular area, and volume decrease, while an increase in the magnitude of the dipole moment can enhance activity. semanticscholar.org Energy parameters like bond energy, hydration energy, and the energies of frontier molecular orbitals (HOMO and LUMO) are also critical in these models. semanticscholar.org The development of reliable QSAR models for indole derivatives, such as those for indeno[1,2-b]indole (B1252910) derivatives, helps to identify key molecular descriptors responsible for their biological activities. researchgate.net

Below is a table of common computational descriptors used in the study of indole analogs.

| Descriptor Class | Specific Descriptor | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule, influencing solubility and binding interactions. |

| Polarization | Describes the molecule's ability to form instantaneous dipoles, affecting non-covalent interactions. | |

| Charges on Atoms | The effective charge on specific atoms, which can be crucial for electrostatic interactions with a target receptor. | |

| Steric/Geometric | Molecular Volume | The total volume occupied by the molecule, influencing how it fits into a binding site. |

| Molecular Surface Area | The total surface area of the molecule, related to its solubility and transport properties. | |

| Molecular Weight | The mass of the molecule. | |

| Lipophilicity | Log P (Octanol/Water Partition Coefficient) | A measure of the molecule's hydrophobicity, which affects its absorption, distribution, and membrane permeability. |

| Energy | Hydration Energy | The energy released when a molecule is solvated in water, related to its aqueous solubility. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to the molecule's reactivity and electronic properties. |

Predictive Modeling for Analog Design (e.g., ADME predictions)

A significant challenge in drug discovery is ensuring that a biologically active compound has favorable pharmacokinetic properties. Predictive modeling, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical component of modern drug design. researchgate.net For analogs of 1H-Indole, 1-ethyl-4-methyl-, in silico ADME prediction allows for the early-stage filtering of compounds that are likely to fail in later development stages due to poor pharmacokinetics. eurekaselect.combiointerfaceresearch.com

Computational tools can estimate a wide range of ADME properties. japsonline.com Studies on various novel indole derivatives have utilized software to predict properties such as aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP450) 2D6 inhibition, human intestinal absorption (HIA), and plasma protein binding. japsonline.comjapsonline.com For example, in-silico pharmacokinetic studies on certain indole derivatives suggested good oral absorption and no BBB penetration or CYP2D6 inhibition. japsonline.comjapsonline.com Such predictions are vital for designing analogs with improved "drug-likeness." nih.gov The development of QSAR models based on the structure of indeno[1,2-b]indoles has been used to predict the activity of new compounds, leading to the identification of novel inhibitors. researchgate.net

The following table summarizes key ADME properties that are commonly predicted for indole analogs in the design phase.

| ADME Property | Description | Importance in Analog Design |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent to which a compound is absorbed from the gut into the bloodstream after oral administration. High absorption is desirable for orally active drugs. japsonline.com |

| Aqueous Solubility | Affects absorption and formulation. Poor solubility can lead to low bioavailability. | |

| P-glycoprotein (P-gp) Substrate | P-gp is an efflux pump that can remove drugs from cells. Non-substrates are often preferred to avoid drug resistance and improve bioavailability. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross from the bloodstream into the brain. This is crucial for CNS-targeting drugs and is avoided for peripherally acting drugs. japsonline.comresearchgate.net |

| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood. High binding can limit the amount of free drug available to act on the target. japsonline.com | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. Inhibition of key enzymes like CYP2D6 can alter the metabolism of other drugs. japsonline.comnih.gov |

| Excretion | (Not directly modeled as a single parameter) | Overall clearance is inferred from metabolism and other properties. |

| Toxicity | Hepatotoxicity | Predicts the potential for the compound to cause liver damage. japsonline.com |

| Carcinogenicity | Predicts the potential of a compound to cause cancer. researchgate.net |

Application in Chemical Synthesis and Analog Design for Specific Research Aims

Role as Synthetic Intermediates and Building Blocks

Indole (B1671886) derivatives are essential moieties in drug discovery and development, exhibiting a wide range of biological activities. researchgate.net They serve as versatile building blocks for the construction of more elaborate molecular architectures. The indole nucleus can be functionalized at various positions, allowing for the synthesis of diverse libraries of compounds. For instance, indole carboxylates are particularly important in heterocyclic chemistry because the carboxylate group provides a reactive point for further chemical modifications, enabling the synthesis of a wide array of more complex molecules. This flexibility is crucial for developing compounds that can be used in regiospecific construction of other heterocyclic systems, such as indole-appended pyrazoles and pyrroles. nih.gov

In the context of targeted drug design, specific indole-based structures are identified through screening and then serve as the foundational template for optimization. A notable example is the identification of an indole-3-carboxylic acid derivative, referred to as Indole-1, through high-throughput screening (HTS) efforts aimed at discovering novel inhibitors of the enzyme autotaxin (ATX). researchgate.netnih.govx-mol.net This initial hit compound became the central building block for an extensive medicinal chemistry campaign to develop more potent and drug-like analogs. nih.govx-mol.net

Mechanism-Based Design of Indole Derivatives

Mechanism-based design utilizes the structural and mechanistic understanding of the biological target to guide the design of inhibitors. In the development of the potent ATX inhibitor 24 , molecular docking studies were employed throughout the modification process. researchgate.netnih.gov This computational technique allows researchers to visualize how a designed molecule might fit into the active site of the target protein, predicting key interactions that contribute to binding affinity. The docking studies for compound 24 confirmed that it was an optimal entity, which was consistent with its potent inhibitory activity observed in biochemical assays. nih.gov This synergy between computational modeling and chemical synthesis is a hallmark of modern, rational drug design, enabling a more efficient path to highly active compounds.

Future Research Directions and Emerging Methodologies

Sustainable and Green Synthesis Routes for Indole (B1671886) Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact and enhance efficiency. tandfonline.com Traditional methods for indole synthesis often involve harsh reaction conditions, toxic solvents, and the use of transition-metal catalysts, which can lead to significant waste and environmental concerns. nih.gov Future research is focused on developing more sustainable and eco-friendly alternatives.

Key areas of development in green synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com It offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and improved purity of the products. tandfonline.com This technique is being increasingly applied to the synthesis of various indole derivatives. tandfonline.com

Green Solvents and Catalysts: Researchers are exploring the use of environmentally benign solvents such as water, ionic liquids, and deep eutectic solvents to replace volatile and toxic organic solvents. tandfonline.comnih.gov Additionally, the development of green catalysts, including biocatalysts, organocatalysts, and magnetic nanoparticles, is a major focus. beilstein-journals.orgresearchgate.net These catalysts are often recyclable and can operate under milder reaction conditions. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent, known as solvent-free or solid-state reaction, is a highly desirable green chemistry approach. beilstein-journals.org This method minimizes waste and can lead to improved reaction kinetics and selectivity.

| Green Synthesis Approach | Key Advantages | Representative Examples |

| Microwave Irradiation | Rapid, efficient, environmentally friendly. tandfonline.com | Synthesis of pyran-annulated indole analogs. tandfonline.com |

| Green Catalysts | Recyclable, mild reaction conditions. researchgate.net | Use of magnetic nanoparticles in indole synthesis. researchgate.net |

| Solvent-Free Conditions | Reduced waste, greener approach. beilstein-journals.org | Various organic transformations for indole derivatives. beilstein-journals.org |

High-Throughput Screening in Analog Discovery

High-throughput screening (HTS) is a crucial technology in drug discovery and materials science that allows for the rapid testing of large numbers of compounds for a specific biological activity or property. nih.gov In the context of indole chemistry, HTS plays a vital role in identifying novel analogs with desired functionalities.

Emerging trends in HTS for indole analog discovery include:

Advanced Assay Development: The development of sensitive and specific assays is critical for successful HTS campaigns. Colorimetric assays, for instance, have been developed for the high-throughput detection and quantification of indoles and pyrroloindoles, facilitating the screening of enzyme mutant libraries. researchgate.net

Affinity-Based Screening: Techniques like high-performance affinity chromatography (HPAC) are being used for the high-throughput screening of drug binding to proteins. unl.edu Indole-based probes are employed to identify compounds that bind to specific sites on target proteins. unl.edu

Miniaturization and Automation: The use of robotics and automation allows for the screening of millions of compounds in a short period. youtube.com Miniaturization of assays reduces the consumption of reagents and test compounds, making the screening process more cost-effective and sustainable. youtube.com

Advanced Characterization Techniques for Complex Indole Systems

The precise characterization of the structure and properties of complex indole systems is essential for understanding their function and for quality control. Modern analytical techniques provide detailed insights into the molecular architecture and behavior of these compounds.

Key characterization techniques include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the chemical structure of indole derivatives. mdpi.comnih.gov These techniques provide information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound. mdpi.com

X-ray Crystallography: This technique provides the three-dimensional atomic coordinates of a molecule in its crystalline state, offering unambiguous structural information. nih.gov

Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. acs.org These calculations can predict molecular geometries, electronic properties, and spectroscopic signatures, aiding in the interpretation of experimental results. mdpi.comacs.org

| Characterization Technique | Information Provided | Application in Indole Chemistry |

| NMR Spectroscopy | Chemical structure, connectivity, stereochemistry. mdpi.comnih.gov | Structural elucidation of newly synthesized indole derivatives. mdpi.com |

| Mass Spectrometry | Molecular weight, elemental composition. mdpi.com | Confirmation of molecular formula. mdpi.com |

| X-ray Crystallography | 3D atomic structure. nih.gov | Unambiguous determination of molecular geometry. nih.gov |

| DFT Calculations | Molecular geometry, electronic properties. acs.org | Prediction and interpretation of experimental data. mdpi.comacs.org |

Integration of Artificial Intelligence and Machine Learning in Indole Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties, the design of novel synthetic routes, and the analysis of large datasets. aimlic.com

Applications of AI and ML in indole chemistry include:

Predictive Modeling: ML algorithms can be trained to predict the outcomes of chemical reactions, such as reaction yields and selectivity. francis-press.comfrancis-press.com This can significantly reduce the number of experiments required to optimize a synthetic procedure.

Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic pathways for complex indole-containing molecules. acs.org These tools can propose novel and efficient routes that may not be obvious to human chemists.

Data Analysis and Interpretation: AI can be used to analyze complex spectroscopic data and identify patterns that may not be readily apparent. aimlic.com This can aid in the characterization of new compounds and the understanding of reaction mechanisms.

Drug Discovery: In drug discovery, ML models are used for quantitative structure-activity relationship (QSAR) analysis to predict the biological activity of indole derivatives, thereby accelerating the identification of potential drug candidates. aimlic.com

Q & A

Q. Optimization strategies :

- Temperature control : Higher temperatures (80–100°C) enhance reaction rates but may require reflux conditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can reduce side reactions in alkylation steps.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N-alkylation | Ethyl iodide, NaH, THF, 60°C, 12h | 65–75% | |

| Ionic liquid catalysis | 1-Ethylindole, EtBr, [BMIM][BF₄], 100°C | 80–85% |

Basic: What spectroscopic techniques are used to characterize 1-ethyl-4-methyl-1H-indole?

Answer:

Key techniques include:

Q. Troubleshooting :

Advanced: How to evaluate the bioactivity of 1-ethyl-4-methyl-1H-indole derivatives using computational methods?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with binding free energy calculations (MM-GBSA) .

- ADMET prediction : Apply QSAR models in SwissADME to predict bioavailability, BBB penetration, and CYP inhibition .

- Experimental validation : Design in vitro assays (e.g., MIC for antimicrobial activity) with positive controls (e.g., ampicillin) and dose-response curves (IC₅₀ calculations) .

Q. Example workflow :

Dock 1-ethyl-4-methyl-1H-indole into the active site of a target enzyme.

Compare binding affinity with known inhibitors.

Synthesize top-scoring derivatives and test in enzymatic assays .

Basic: What are the key physicochemical properties of 1-ethyl-4-methyl-1H-indole relevant to drug design?

Answer:

Q. Table :

| Property | Value | Method |

|---|---|---|

| Molecular weight | 159.23 g/mol | MS |

| LogP | 2.8 | XLogP3 |

| TPSA | 15.8 Ų | SwissADME |

Advanced: How to troubleshoot low yields in the alkylation of 4-methylindole to synthesize 1-ethyl-4-methyl-1H-indole?

Answer:

Common issues and solutions:

- Competing side reactions : Use bulky bases (e.g., LDA) to minimize over-alkylation .

- Incomplete conversion : Extend reaction time (24–48h) or increase temperature (80–100°C) under reflux .

- Purification challenges : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Case study : A yield drop from 75% to 50% may result from moisture-sensitive reagents. Use molecular sieves or anhydrous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.